Product packaging for cis-Bicyclo(4.1.0)hept-3-ene(Cat. No.:CAS No. 16554-83-9)

cis-Bicyclo(4.1.0)hept-3-ene

Cat. No.: B14412340
CAS No.: 16554-83-9
M. Wt: 94.15 g/mol
InChI Key: JBFDZEJAJZJORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Strained Polycyclic Hydrocarbons

Polycyclic hydrocarbons containing small rings, such as cyclopropane (B1198618), are characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees. In cis-bicyclo[4.1.0]hept-3-ene, the fusion of a cyclopropane ring with a cyclohexene (B86901) ring results in a strained molecular architecture. The inherent strain in such molecules often leads to enhanced reactivity and unique chemical behavior. researchgate.net The study of strained polycyclic hydrocarbons like cis-bicyclo[4.1.0]hept-3-ene provides valuable insights into the nature of chemical bonding and the energetic consequences of molecular geometry.

The stability of bicyclo[4.1.0]heptane isomers is a topic of interest, with the cis configuration being more stable than the trans. This is contrary to what is typically observed in acyclic systems where trans isomers are generally more stable due to reduced steric hindrance. In the case of small to medium-sized rings, the trans configuration can introduce significant ring strain, making the cis isomer the more stable form. quora.com

Historical Perspectives on its Discovery and Initial Characterization

The synthesis and study of bicyclo[4.1.0]heptene derivatives have been a subject of research for many years. While specific details on the initial discovery and characterization of the parent cis-bicyclo[4.1.0]hept-3-ene are not extensively documented in readily available literature, the investigation of related structures provides some historical context. For instance, the synthesis of its trans isomer and its subsequent isomerization to the cis form have been subjects of study. acs.org The development of synthetic methods, such as palladium-catalyzed intramolecular coupling, has enabled the creation of substituted bicyclo[4.1.0]hept-3-enes. doi.org

Unique Structural Features and Stereochemical Considerations

Theoretical calculations and experimental studies, such as X-ray crystallography and NMR spectroscopy, have been employed to understand the geometry of bicyclo[4.1.0]heptene systems. acs.orgvulcanchem.com These studies confirm the presence of the fused ring system and provide data on bond lengths and angles. For instance, computational studies have highlighted differences in bond angles between the cis and trans isomers. acs.org The presence of the double bond in the cyclohexene ring further influences the molecule's conformation.

The stereochemistry of cis-bicyclo[4.1.0]hept-3-ene is crucial to its reactivity. The accessibility of the double bond and the strained cyclopropane ring for chemical reactions is dependent on the molecule's three-dimensional structure.

Interactive Data Table: Properties of cis-Bicyclo[4.1.0]hept-3-ene

PropertyValueSource
Molecular FormulaC₇H₁₀ nih.gov
Molecular Weight94.15 g/mol nih.gov
IUPAC Namebicyclo[4.1.0]hept-3-ene nih.gov
CAS Number16554-83-9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14412340 cis-Bicyclo(4.1.0)hept-3-ene CAS No. 16554-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16554-83-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2

InChI Key

JBFDZEJAJZJORO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C2

Origin of Product

United States

Advanced Synthetic Methodologies for Cis Bicyclo 4.1.0 Hept 3 Ene and Its Derivatives

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal catalysis, particularly with gold and platinum complexes, has emerged as a powerful tool for the cycloisomerization of 1,6-enynes to furnish the bicyclo[4.1.0]heptene skeleton. beilstein-journals.org These reactions are characterized by their high atom economy and ability to generate molecular complexity under mild conditions. beilstein-journals.org

Gold(I)-Catalyzed Enantioselective Cycloisomerization of 1,6-Enynes

Gold(I) catalysts are exceptionally effective in activating the alkyne moiety of 1,6-enynes towards intramolecular nucleophilic attack by the alkene. acs.orgnih.gov This process typically proceeds through the formation of a cyclopropyl (B3062369) gold carbene-like intermediate, which then evolves to the final bicyclic product. acs.orgacs.org The reaction pathway, either a 5-exo-dig or 6-endo-dig cyclization, is highly dependent on the substitution pattern of the enyne substrate. acs.orgresearchgate.net For instance, 1,6-enynes with terminal alkynes and disubstituted alkenes often favor the 5-exo-dig pathway, leading to rearranged dienes, while those with internal alkynes and alkenes may proceed via a 6-endo-dig route to form bicyclo[4.1.0]heptene derivatives. acs.orgresearchgate.net

Achieving high enantioselectivity in gold(I)-catalyzed cycloisomerizations is challenging due to the linear coordination geometry of gold(I), which can limit the transfer of chiral information from the ligand to the substrate. d-nb.info Despite this, significant progress has been made through the design of sophisticated chiral ligands.

One successful strategy involves the use of bifunctional ligands that can engage in non-covalent interactions with the substrate. For example, chiral bifunctional P,N ligands have been employed in the gold(I)-catalyzed [4+2] cycloadditions of 1,6-enynes, where a hydrogen bonding interaction between the secondary amine of the ligand and an ester group on the substrate is crucial for high stereocontrol. mdpi.comresearchgate.net

Another approach utilizes chiral anions to direct the enantioselectivity. In a novel strategy, an achiral phosphinourea gold(I) complex is combined with a chiral BINOL-derived phosphoramidate (B1195095) silver(I) salt. mdpi.comnih.gov The hydrogen bond donor on the achiral ligand positions the chiral counteranion, which is responsible for inducing asymmetry during the cyclization. mdpi.comnih.gov This method has been successfully applied to both 5-exo-dig and 6-endo-dig cyclizations of 1,6-enynes. mdpi.comnih.gov

Helical chiral N-heterocyclic carbene (NHC) ligands have also shown promise. These ligands create a well-defined chiral pocket around the gold center, leading to high enantioselectivity in the cycloisomerization of N-tethered 1,6-enynes. nsf.gov The rigid helical structure effectively translates the ligand's chirality to the reacting substrate. nsf.gov

The gold(I)-catalyzed cycloisomerization of 1,6-enynes has been applied to a variety of substrates, leading to the formation of both oxa- and aza-bicyclo[4.1.0]heptene derivatives. beilstein-journals.org The reaction is often highly substrate-dependent. For instance, oxygen-tethered 1,6-enynes generally provide higher enantiomeric excesses (ee's) compared to their nitrogen-tethered counterparts in certain catalytic systems. beilstein-journals.org Excellent stereocontrol has been achieved for oxygen-tethered enynes, with ee's frequently exceeding 90%. beilstein-journals.org

The synthesis of highly substituted cyclopropane (B1198618) rings within the bicyclic framework is a notable application. For example, the reaction can be tailored to produce pentasubstituted cyclopropyl derivatives with excellent enantioselectivity (up to 99% ee). beilstein-journals.org The choice of the silver salt cocatalyst, such as AgOTf or AgNTf₂, can also influence the outcome of the reaction. beilstein-journals.org

A study utilizing a chiral bifunctional P,N ligand demonstrated the conversion of a wide range of 1,6-enynes into enantioenriched 5-6-6-fused tricyclic compounds with up to 99% ee. researchgate.net This system was also effective in the desymmetric cycloaddition of 1,6-diynes. researchgate.net

Table 1: Selected Examples of Gold(I)-Catalyzed Enantioselective Cycloisomerization of 1,6-Enynes

Catalyst SystemSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee, %)Reference
(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂Oxygen-tethered 1,6-enyneOxa-bicyclo[4.1.0]heptene3699 beilstein-journals.org
Helical NHC-Au(I)N-tethered 1,6-enyneAza-bicyclo[4.1.0]hepteneHighup to 91 nsf.gov
Chiral Bifunctional P,N Ligand / AuCl / AgSbF₆1,6-enyne5-6-6-fused tricyclicGoodup to 99 researchgate.net
Achiral Phosphinourea Au(I) / Chiral Ag(I) Phosphoramidate1,6-enyneBicyclo[4.1.0]heptene84-9596:4 to 98:2 er nih.gov

The mechanism of gold(I)-catalyzed enyne cycloisomerization is widely accepted to involve cationic gold carbene intermediates, also described as α-metallocarbenium ions. acs.orgresearchgate.net While these intermediates have been extensively studied through computational methods and indirect experimental evidence, their direct observation has been challenging. researchgate.netresearchgate.net

The process begins with the coordination of the gold(I) catalyst to the alkyne, activating it for nucleophilic attack by the tethered alkene. acs.orgnih.gov This can occur via two main pathways: a 6-endo-dig cyclization to form a bicyclo[4.1.0]heptyl gold carbene (type 5 intermediate) or a 5-exo-dig cyclization to yield a cyclopropylmethyl gold carbene (type 4 intermediate). acs.org The bicyclo[4.1.0]hept-4-ene products are formed from the endo cyclization pathway through subsequent proton loss and protodemetalation. acs.org

DFT calculations have been instrumental in elucidating the reaction pathways and the nature of the gold-carbene intermediates. acs.orgfrontiersin.org These studies support the formation of cyclopropyl gold carbene-like species and provide insights into the factors controlling the reaction's selectivity. acs.org The electronic structure of these intermediates is complex and has been a subject of significant investigation. researchgate.net

Platinum(II)-Catalyzed Cycloisomerization

Platinum(II) complexes, such as PtCl₂, are also effective catalysts for the cycloisomerization of 1,6-enynes. beilstein-journals.org Similar to gold catalysis, the reaction is believed to proceed through the formation of a cyclopropyl-metallocarbenoid intermediate following the intramolecular nucleophilic attack of the alkene on the platinum-activated alkyne. acs.org

Platinum(II) catalysts have been successfully employed in the enantioselective cycloisomerization of nitrogen-tethered 1,6-enynes to produce 3-azabicyclo[4.1.0]hept-4-enes. wiley.com For example, platinum(II) complexes incorporating a six-membered N-heterocyclic carbene-containing metallacycle and a monodentate chiral phosphine (B1218219) ligand have demonstrated high efficiency and enantioselectivity (up to 96% ee). wiley.com DFT studies have shown that the formation of a platinacyclobutane intermediate via oxidative addition is a key step in the rearrangement of some bicyclic systems catalyzed by platinum salts. nih.gov

Stereoselective Cyclopropanation Reactions

Stereoselective cyclopropanation of alkenes represents an alternative and fundamental approach to constructing the bicyclo[4.1.0]heptane core. These reactions involve the addition of a carbene or carbene equivalent to a double bond. A key characteristic of many cyclopropanation reactions is their stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

Various methods have been developed for the stereoselective synthesis of cyclopropane-containing molecules. One approach involves the reaction of activated alkenes, such as 3-acylcoumarins, with α-haloketones in the presence of a base. ias.ac.in This method can produce cyclopropane derivatives with good stereoselectivity. ias.ac.in Another strategy utilizes the condensation reaction of cis-1-aryl-2-benzoyl-3,3-dicyanocyclopropanes with oxindole (B195798) to afford substituted 3-cyclopropylmethylene-1,3-dihydro-indol-2-ones. researchgate.net

Metal-Catalyzed Cyclopropanation of 1,3-Dienes with Cyclopropenes

A prominent method for constructing the bicyclo[4.1.0]heptene skeleton involves the metal-catalyzed reaction of 1,3-dienes with cyclopropenes, which serve as precursors to vinyl carbenes. beilstein-journals.org Catalysts such as zinc chloride (ZnCl₂) and dirhodium tetraacetate [Rh₂(OAc)₄] have proven effective in generating metal-vinyl carbene intermediates from cyclopropenes. These intermediates then undergo cyclopropanation with 1,3-dienes to form 1,2-divinylcyclopropanes. beilstein-journals.org

The reaction of 1,3-cyclohexadiene (B119728) with various cyclopropenes provides a direct route to the bicyclo[4.1.0]hept-3-ene framework. For instance, using 3,3-dihexylcyclopropene and 3,3-dibenzylcyclopropene, the corresponding divinylcyclopropane derivatives are obtained in good yields. beilstein-journals.org The choice of catalyst can significantly influence the diastereoselectivity of the reaction. While both ZnCl₂ and [Rh₂(OAc)₄] are effective, rhodium(II) catalysts often provide higher endo/exo selectivity. beilstein-journals.org

This methodology has been successfully applied to a range of cyclic dienes, including cyclopentadiene (B3395910) and 1,3-cyclooctadiene, leading to the formation of the corresponding bicyclic and tricyclic systems with good yields and high endo selectivity, particularly with the rhodium catalyst. beilstein-journals.org

Table 1: Metal-Catalyzed Cyclopropanation of 1,3-Cyclohexadiene

Catalyst Cyclopropene Product Yield Diastereomeric Ratio (endo/exo)
ZnCl₂ 3,3-dihexylcyclopropene 7,7-dihexyl-bicyclo[4.1.0]hept-3-ene 69% -
[Rh₂(OAc)₄] 3,3-dihexylcyclopropene 7,7-dihexyl-bicyclo[4.1.0]hept-3-ene 75% 17:1

Data sourced from a study on the synthesis of 1,2-divinylcyclopropanes. beilstein-journals.org

Another approach involves the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds with high regio- and stereoselectivity to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org The mechanism is thought to involve the oxidative addition of a palladium(0) complex to the C-Br bond, followed by the generation of a cationic palladium(II) species that facilitates the cyclopropanation. acs.org

Base-Promoted Diastereoselective Cyclopropanation of alpha-Bromoketones

The synthesis of bicyclo[4.1.0]heptane derivatives can also be achieved through base-promoted intramolecular cyclization of α-haloketones. An efficient synthesis of bridged benzomorphanones containing 2- or 3-azabicyclo[4.1.0]heptane units has been developed using this strategy. acs.org Treatment of both 2,6- and 1,5-methanobromobenzomorphans with a strong base like potassium tert-butoxide (t-BuOK) leads to the formation of these polycyclic systems. The substituents on the starting material play a crucial role in determining the diversity and stereoselectivity of the products. acs.org

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for the synthesis of bicyclo[4.1.0]heptane systems, often proceeding through highly reactive intermediates.

The photolysis of bicyclo[2.2.2]oct-5-en-2-one derivatives can lead to the formation of bicyclo[4.1.0]heptane structures through complex rearrangements. researchgate.net For example, irradiation of certain bicyclo[2.2.2]oct-5-en-2-ones can induce a thieme-connect.comscispace.com-sigmatropic shift of the acyl group, yielding cyclopropyl ketones. researchgate.net The specific reaction pathway, whether it proceeds via a singlet or triplet excited state, can often be controlled by the use of sensitizers like acetone. researchgate.net

Intramolecular photochemical [2+1]-cycloadditions represent a powerful tool for constructing bicyclo[4.1.0]heptane scaffolds. scispace.comnih.govrsc.orgunimelb.edu.au In one notable example, visible light irradiation of salicylaldehyde-derived acyl silanes tethered to an olefin induces the formation of a singlet nucleophilic carbene. scispace.comnih.govrsc.orgunimelb.edu.au This carbene then undergoes a rapid and highly stereospecific [2+1]-cycloaddition with the tethered alkene to afford oxa-bicyclo[4.1.0]heptane frameworks. scispace.comnih.govrsc.orgunimelb.edu.au A key advantage of this method is that it proceeds without the need for external photocatalysts, sensitizers, or additives. scispace.comnih.govrsc.orgunimelb.edu.au By modifying the tether, this strategy has also been extended to synthesize aza-bicyclo[4.1.0]heptanes. scispace.comunimelb.edu.au

Table 2: Photochemical Synthesis of Oxa- and Aza-bicyclo[4.1.0]heptanes

Precursor Type Product Type Wavelength Yield Range
Salicylaldehyde derived acyl silanes Oxa-bicyclo[4.1.0]heptanes 427 nm Good

Data compiled from studies on intramolecular photochemical cycloadditions. scispace.comunimelb.edu.au

Enantioselective Desymmetrization Strategies

The inherent symmetry of the bicyclo[4.1.0]heptane core makes catalytic desymmetrization a highly effective strategy for its enantioselective synthesis. thieme-connect.comresearchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. researchgate.netresearchgate.net A notable example is the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through a formal C(sp²)-H alkylation using a nitroalkane as the alkylating agent. thieme-connect.com This reaction is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide and produces the chiral bicyclo[4.1.0]heptene products with high enantiomeric ratios (up to 97:3 er). thieme-connect.com This ring-retentive desymmetrization has been applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.comthieme.de

Organocatalytic enantioselective desymmetrization of achiral or meso compounds is a potent strategy for constructing complex, enantiomerically enriched molecules, often with multiple stereocenters and high selectivity. researchgate.netresearchgate.net

Table 3: Organocatalytic Desymmetrization of a meso-Bicyclo[4.1.0]heptene Derivative

Product Yield Enantiomeric Ratio (er)

Data from the enantioselective synthesis of (–)-car-3-ene-2,5-dione. thieme-connect.com

Diastereoselective Allylic Oxidation and Hydroboration Reactions

The rigid, stereochemically defined structure of cis-bicyclo[4.1.0]hept-3-ene and its derivatives makes it an excellent substrate for diastereoselective reactions at the allylic position and across the double bond. The fused cyclopropane ring exerts significant steric and electronic influence, guiding incoming reagents to a specific face of the molecule and enabling a high degree of stereocontrol in the formation of new chiral centers. Key methodologies, including allylic oxidation and hydroboration-oxidation, have been developed to functionalize this scaffold with predictable stereochemical outcomes. researchgate.net

Diastereoselective Allylic Oxidation

Allylic oxidation introduces a hydroxyl group on the carbon atom adjacent to the double bond. For cis-bicyclo[4.1.0]hept-3-ene systems, this reaction can proceed with high diastereoselectivity, largely dictated by the steric hindrance imposed by the cis-fused cyclopropane ring.

Research Findings:

Selenium dioxide (SeO₂) is a classic and effective reagent for the allylic oxidation of alkenes. wikipedia.org The reaction mechanism typically involves an initial ene reaction, followed by a vulcanchem.comacs.org-sigmatropic rearrangement. rsc.orgchemtube3d.com In the context of bicyclic systems, the approach of the bulky selenium reagent is directed by the molecule's topography. For cis-bicyclo[4.1.0]hept-3-ene, the endo face is sterically shielded by the cyclopropane ring, forcing the oxidant to approach from the more accessible exo face. This facial bias is a key factor in achieving high diastereoselectivity.

Studies on substituted bicyclic ketones have shown that selenium dioxide oxidation is highly regioselective, favoring attack at the olefinic site over positions alpha to a carbonyl group. msu.edu Furthermore, steric factors are the primary contributors to establishing the configuration of the newly introduced stereocenter. msu.edu In the synthesis of functionalized bicyclo[4.1.0]heptane templates, diastereoselective allylic oxidation has been demonstrated as a crucial step for installing key functional groups with high stereocontrol. researchgate.net The use of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) is a common protocol. vulcanchem.comchemicalforums.com

Table 1: Representative Data for Diastereoselective Allylic Oxidation

SubstrateReagentsKey FindingProduct StereochemistryReference
cis-Bicyclo[4.1.0]hept-3-ene DerivativeSeO₂, t-BuOOHA key step in a highly regio- and stereoselective synthetic approach.Predominantly the exo-allylic alcohol due to steric hindrance from the endo-cyclopropane ring. researchgate.net
Unsaturated Bicyclic KetonesSeO₂Oxidation is regioselective for the allylic position and stereoselectivity is controlled by steric factors.Configuration of the new stereocenter is determined by the least hindered approach of the reagent. msu.edu

Diastereoselective Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction sequence that achieves an anti-Markovnikov addition of water across a double bond. masterorganicchemistry.comambeed.com The first step, hydroboration, involves the syn-addition of a B-H bond across the alkene. The stereoselectivity of this addition is highly sensitive to the steric environment of the double bond. acs.org In cis-bicyclo[4.1.0]hept-3-ene, the cyclopropane ring again provides steric bulk on the endo face, directing the borane (B79455) reagent to attack from the exo face. Subsequent oxidation of the carbon-boron bond with reagents like hydrogen peroxide (H₂O₂) occurs with retention of stereochemistry, replacing the boron atom with a hydroxyl group. masterorganicchemistry.com

Research Findings:

The stereochemistry of the hydroboration of bicyclic olefins has been extensively studied. acs.org For bicyclo[n.1.0] systems, the approach from the face opposite the cyclopropane ring is strongly favored. Research on the synthesis of conformationally locked nucleoside analogues built on a bicyclo[4.1.0]heptane template has utilized highly diastereoselective hydroboration reactions as a key strategic element. researchgate.net This approach allows for the predictable installation of hydroxyl groups, which can then be used as handles for further functionalization.

The choice of borane reagent can also influence selectivity, although the dominant factor remains the steric shielding by the bicyclic framework. Reagents like borane-THF complex (BH₃·THF) or bulkier boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. masterorganicchemistry.com In some cases, directing groups like adjacent alcohols or ethers can influence the regioselectivity and diastereoselectivity of the reaction, although this is often secondary to the steric effects of the ring system itself. umich.edu

Table 2: Representative Data for Diastereoselective Hydroboration-Oxidation

SubstrateReagentsKey FindingProduct StereochemistryReference
cis-Bicyclo[4.1.0]hept-3-ene Derivative1. BH₃·THF 2. H₂O₂, NaOHEstablished as a highly diastereoselective method for creating functionalized bicyclo[4.1.0]heptyl intermediates.Syn-addition of H and B from the exo face, leading to an exo-alcohol after oxidation. researchgate.net
General Bicyclic OlefinsBH₃ or other boranesThe stereochemical outcome is dictated by the steric hindrance of the ring system, leading to attack from the least hindered face.Anti-Markovnikov alcohol with stereochemistry determined by syn-addition to the most accessible face. acs.org

Reaction Mechanisms and Transformations of Cis Bicyclo 4.1.0 Hept 3 Ene

Pericyclic Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For cis-bicyclo[4.1.0]hept-3-ene and related systems, these reactions represent key pathways for isomerization and ring-opening, governed by the principles of orbital symmetry conservation.

The thermal isomerization of bicyclic systems like tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, which are structurally related to bicyclo[4.1.0]hept-3-ene, often proceeds through highly strained intermediates. Computational studies on the thermolysis of these compounds reveal that the lowest-energy pathway involves the formation of (E,Z)-1,3-cycloheptadiene. nih.gov The conversion of tricyclo[4.1.0.0(2,7)]heptane to (E,Z)-1,3-cycloheptadiene via a conrotatory ring opening has a calculated activation barrier of 40 kcal/mol. nih.gov Similarly, the thermolysis of bicyclo[3.2.0]hept-6-ene to the same intermediate through a conrotatory pathway has a barrier of 35 kcal/mol. nih.gov These studies highlight that thermal activation of strained bicyclic systems provides routes to less stable, transient cycloheptadiene isomers, which can then rearrange to more stable products.

Calculated Activation Barriers for Thermal Isomerization Pathways

ReactantProductPathwayActivation Barrier (kcal/mol)Reference
tricyclo[4.1.0.0(2,7)]heptane(E,Z)-1,3-cycloheptadieneConrotatory40 nih.gov
tricyclo[4.1.0.0(2,7)]heptane(Z,Z)-1,3-cycloheptadieneDisrotatory55 nih.gov
bicyclo[3.2.0]hept-6-ene(E,Z)-1,3-cycloheptadieneConrotatory35 nih.gov
bicyclo[3.2.0]hept-6-ene(Z,Z)-1,3-cycloheptadieneDisrotatory48 nih.gov

Electrocyclic reactions are a class of pericyclic rearrangements where a ring is formed or broken. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated by heat or light. wikipedia.org For the thermal ring-opening of a cyclobutene ring, which involves a 4π-electron system, a conrotatory motion of the termini is symmetry-allowed. wikipedia.orgifasonline.com In contrast, photochemical activation allows for a disrotatory pathway. wikipedia.orgmasterorganicchemistry.com

In systems like cis-bicyclo[3.2.0]hept-6-ene, heating can lead to the formation of Z,Z-1,3-cycloheptadiene through a formally forbidden disrotatory motion. ifasonline.com This deviation from the Woodward-Hoffmann rules is attributed to the high strain of the product that would be formed from the allowed conrotatory motion (E,Z-1,3-cycloheptadiene), which would contain a highly strained trans double bond within the seven-membered ring. ifasonline.comstereoelectronics.org The study of various cis-bicyclo[m.n.0]alkenes has shown that as ring strain increases (by decreasing m and n), the anti-Woodward-Hoffmann disrotatory pathway can become more favorable. nih.gov

Sigmatropic shifts involve the migration of a σ-bond across a π-system. While less common than electrocyclic reactions for this specific parent structure, analogous transformations are well-documented in similar bicyclic systems. For example, the thermal isomerization of certain bicyclo[4.2.0]octa-2,4-dienes has been studied computationally, exploring the possibility of a nih.govnih.gov sigmatropic alkyl group shift. researchgate.netcore.ac.uk These "walk rearrangements" can be competitive with electrocyclic pathways, particularly in substituted derivatives. researchgate.netcore.ac.uk In some cases, these shifts are proposed to occur through a stepwise, biradical-mediated mechanism rather than a concerted pericyclic pathway. core.ac.uk Additionally, the synthesis of certain functionalized bicyclo[4.1.0]heptane derivatives involves a mechanism featuring a researchgate.netacs.org-sigmatropic rearrangement as a key stereochemistry-determining step. nih.gov

Metal-Catalyzed Transformations

Transition metal complexes can significantly alter the reactivity of cis-bicyclo[4.1.0]hept-3-ene, promoting isomerizations and ring-openings under milder conditions than thermal reactions. These catalysts provide alternative, lower-energy reaction pathways, often involving organometallic intermediates.

A variety of transition metals, including platinum, gold, palladium, and rhodium, are known to catalyze the cycloisomerization of 1,6-enynes to produce bicyclo[4.1.0]heptene derivatives. researchgate.netrsc.orgthieme-connect.de These reactions provide a direct and atom-economical route to the bicyclic core structure. Furthermore, transition metal complexes can promote the isomerization of one bicyclic isomer to another. For instance, the isomerization of trans-bicyclo[4.1.0]hept-3-ene to the more stable cis isomer can be facilitated by such catalysts. researchgate.net Palladium-catalyzed intramolecular coupling reactions have also been developed to synthesize substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. doi.org

Transition Metal Catalysts in Bicyclo[4.1.0]heptene Synthesis and Isomerization

Catalyst/SystemReaction TypeSubstrateProductReference
PtCl₂Cycloisomerization1,6-EnynesBicyclo[4.1.0]heptenes thieme-connect.de
Au(I) ComplexesAsymmetric Cycloisomerization1,6-EnynesChiral Bicyclo[4.1.0]heptene Derivatives rsc.org
Pd(PPh₃)₄ / Ag₂CO₃Intramolecular Coupling-Cyclization3-(Cyclohexa-2,4-dienyl)pentane-2,4-dioneSubstituted Bicyclo[4.1.0]hept-3-enes doi.org
Transition Metal ComplexIsomerizationtrans-Bicyclo[4.1.0]hept-3-enecis-Bicyclo[4.1.0]hept-3-ene researchgate.net

Platinum salts are effective catalysts for the rearrangement of bicyclic cyclopropane (B1198618) derivatives into monocyclic compounds. nih.govacs.org The mechanism for this transformation involves several key steps. The first step is the oxidative addition of the platinum catalyst to the C1-C6 bond of the bicyclo[4.1.0]heptane system, forming a four-membered platinacyclobutane intermediate. nih.govacs.org

This intermediate is the crucial hub from which different products can arise. The second step is the ring-opening of the platinacyclobutane, which occurs through the cleavage of a Pt-C bond. nih.govacs.org For instance, in a theoretical study, the cleavage of the C1-Pt bond to open the platinacyclobutane ring was found to have a very low activation barrier of 3.10 kcal/mol. acs.org The final step is typically a protodeplatination or a related process that releases the final organic product and regenerates the active catalyst. nih.govacs.org The specific nature of the final product is highly dependent on the substituents present on the bicyclic skeleton. acs.org For example, a hydroxyl group at a bridgehead position can promote the formation of keto compounds following the cleavage of the Pt-C bond. acs.org

Photochemical Reaction Pathways

The photochemical behavior of cis-Bicyclo[4.1.0]hept-3-ene is characterized by complex isomerizations and rearrangements proceeding through distinct electronic excited states. The outcome of these reactions is highly dependent on the method of excitation, whether through direct absorption of light or via triplet sensitization.

Direct irradiation of cis-Bicyclo[4.1.0]hept-3-ene initiates reactions from the singlet excited state (S₁). Theoretical investigations using CASSCF methods have shown that upon photoexcitation, the molecule undergoes significant structural changes, driven by the interaction between the cyclopropane moiety and the isolated carbon-carbon double bond in the excited state researchgate.net. The preferred reaction pathway involves the molecule moving from its ground state to the Franck-Condon region upon light absorption, followed by rapid evolution towards a conical intersection, which facilitates its return to the ground state potential energy surface, ultimately leading to photoproducts researchgate.net.

In the singlet excited state, the primary reactive pathway involves the cleavage of the strained bonds of the cyclopropane ring. This bond-breaking event leads to the formation of diradical intermediates. From these intermediates, the molecule can follow two primary competing pathways researchgate.net:

Ring Expansion: Rearrangement of the diradical intermediate can lead to the formation of larger ring structures.

Ring Closure: Alternatively, the diradical can undergo recyclization to form different bicyclic or tricyclic isomers.

Computational studies indicate that the ring expansion pathway is energetically more favorable researchgate.net. This reactivity highlights that while the π-bond may be the initial site of photon absorption, the chemical transformations are predominantly centered around the high-energy cyclopropyl (B3062369) group acs.org. For the related bicyclo[4.1.0]hept-2-ene, this cyclopropane bond cleavage on the singlet surface is described as a barrierless process that forms singlet excited diradical intermediates researchgate.net.

Table 1: Photochemical Reaction Pathways of Bicyclo[4.1.0]heptene Isomers

Excitation MethodIsomerKey IntermediateMajor ProductsMechanistic Feature
Direct Photolysis (Singlet State)cis-Bicyclo[4.1.0]hept-3-eneSinglet DiradicalRing-Expanded & Ring-Closed IsomersDecay via Conical Intersection researchgate.net
Triplet-Sensitized PhotolysisBicyclo[4.1.0]hept-2-eneTriplet Biradicalcis-1,3,6-Heptatriene, Bicyclo[3.2.0]hept-2-eneEnergy transfer from sensitizer (B1316253) researchgate.net

Triplet-sensitized photolysis involves the transfer of energy from an excited triplet-state sensitizer molecule (like toluene or acetone) to the cis-Bicyclo[4.1.0]hept-3-ene molecule. This process populates the triplet excited state (T₁) of the bicycloheptene, leading to different reaction pathways than those observed in direct photolysis.

While specific studies on the triplet-sensitized photolysis of the -3-ene isomer are limited, research on the closely related bicyclo[4.1.0]hept-2-ene shows that this method leads to distinct rearrangements researchgate.net. The reaction is believed to proceed through a common triplet biradical intermediate, which is formed after the cleavage of a cyclopropane bond. This biradical can then decay to form various products, such as cis-1,3,6-heptatriene and bicyclo[3.2.0]hept-2-ene researchgate.net. The formation of these products is rationalized by the different spin state of the intermediate, which governs its subsequent rearrangement pathways, differing from the reactivity of the singlet state.

Direct Photolysis Mechanisms

Cycloaddition Chemistry

cis-Bicyclo[4.1.0]hept-3-ene and its derivatives can participate in cycloaddition reactions, where the double bond acts as a dipolarophile or dienophile. These reactions are valuable for constructing more complex polycyclic systems.

One documented example is the 1,3-dipolar cycloaddition with nitrile oxides, such as mesitonitrile oxide researchgate.net. In this type of reaction, the C=C double bond of the bicycloheptene acts as the dipolarophile, reacting with the 1,3-dipole to form a five-membered heterocyclic ring fused to the bicyclic framework. These reactions are typically stereospecific and provide a route to novel isoxazoline-fused bicyclic compounds wikipedia.org.

Furthermore, the bicyclo[4.1.0]hept-3-ene skeleton is involved as a product in Diels-Alder reactions. For instance, the reaction between an azirine and 1,4-bis(tert-butyldimethylsilyloxy)butadiene yields a derivative of 1-azabicyclo[4.1.0]hept-3-ene, demonstrating the formation of this ring system via a [4+2] cycloaddition pathway rsc.orgresearchgate.net. This indicates the utility of cycloaddition strategies in both synthesizing and functionalizing the cis-bicyclo[4.1.0]hept-3-ene framework.

[2+4] and [2+2] Cycloaddition Pathways to Bicyclic Systems

The olefinic bond within the six-membered ring of cis-bicyclo[4.1.0]hept-3-ene and its derivatives can participate in cycloaddition reactions, providing a versatile route to more complex molecular architectures. Both thermal and photochemical conditions can be employed to achieve [2+4] (Diels-Alder) and [2+2] cycloadditions, respectively.

[2+4] Cycloaddition (Diels-Alder Reaction):

While specific examples of cis-bicyclo[4.1.0]hept-3-ene itself acting as a dienophile in Diels-Alder reactions are not extensively documented in readily available literature, the reaction is a fundamental process for the formation of six-membered rings. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. For cis-bicyclo[4.1.0]hept-3-ene to act as a dienophile, it would react with a 1,3-diene. The reactivity in such reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile.

A related study on the Diels-Alder reactions of halocycloalkenones has shown that such compounds can serve as effective dienophiles. For instance, 2-bromocyclobutenone reacts with Dane's diene to yield a bicyclic adduct. This suggests that appropriately substituted bicyclo[4.1.0]hept-3-enone derivatives could potentially undergo similar [4+2] cycloadditions.

[2+2] Photocycloaddition:

The photochemical [2+2] cycloaddition is a powerful method for the construction of cyclobutane rings. This reaction typically involves the irradiation of two alkene-containing molecules, leading to the formation of a four-membered ring. The intramolecular version of this reaction is particularly useful for synthesizing bicyclic systems.

Studies on related systems, such as the intramolecular [2+2] photocycloaddition of enones, have demonstrated the feasibility of forming bicyclo[3.2.0]heptane skeletons. These reactions can be influenced by factors such as solvent polarity, which can affect the stereoselectivity of the product. While direct examples with the parent cis-bicyclo[4.1.0]hept-3-ene are scarce, the principles of these reactions suggest that it could undergo [2+2] cycloaddition with other alkenes under photochemical conditions to yield polycyclic structures containing a cyclobutane ring fused to the bicyclo[4.1.0]heptane framework.

The success of these cycloadditions often depends on the nature of the substituents on the reacting double bonds. Electron-deficient styrenes, for example, have been shown to undergo organophotocatalytic [2+2] cycloadditions. This indicates that derivatives of cis-bicyclo[4.1.0]hept-3-ene bearing suitable activating groups could be viable substrates for such transformations.

Table 1: Overview of Potential Cycloaddition Reactions

Reaction Type Reactant 1 Reactant 2 Conditions Potential Product Core
[2+4] Cycloaddition 1,3-Diene cis-Bicyclo[4.1.0]hept-3-ene Thermal Polycyclic with new cyclohexene ring
[2+2] Cycloaddition Alkene cis-Bicyclo[4.1.0]hept-3-ene Photochemical Polycyclic with new cyclobutane ring

Intramolecular Cycloaddition for Functionalized Derivatives

Intramolecular cycloadditions of functionalized cis-bicyclo[4.1.0]hept-3-ene derivatives offer a powerful strategy for the stereocontrolled synthesis of complex, polycyclic molecules. By tethering a diene or an alkene to the bicyclic core, subsequent intramolecular cycloaddition can lead to the formation of new rings with a high degree of predictability.

Research has shown that intramolecular [2+2] photocycloadditions are effective for creating fused bicyclic systems. For example, styrene derivatives with a tethered alkene can undergo intramolecular crossed [2+2] photocycloadditions driven by visible light, resulting in the formation of bicyclo[2.1.1]hexanes. This methodology could be adapted to cis-bicyclo[4.1.0]hept-3-ene derivatives, where a tethered alkene could cyclize onto the double bond of the cyclohexene ring.

Furthermore, palladium-catalyzed intramolecular coupling and cyclization reactions have been utilized to synthesize substituted bicyclo[4.1.0]hept-3-enes. doi.org In these reactions, a tethered functional group attacks the diene system of a precursor, leading to the formation of the bicyclic structure. While this is a synthetic method for the core structure, similar principles of intramolecular reactions can be applied to pre-formed cis-bicyclo[4.1.0]hept-3-ene systems to build additional rings.

For instance, a derivative of cis-bicyclo[4.1.0]hept-3-ene bearing a pendant diene could potentially undergo an intramolecular Diels-Alder reaction to form a complex polycyclic system. The stereochemical outcome of such a reaction would be dictated by the geometry of the tether and the transition state of the cycloaddition.

Table 2: Examples of Intramolecular Cycloadditions in Related Systems

Starting Material Type Reaction Type Conditions Product Core
Tethered Enone-Alkene Intramolecular [2+2] Photocycloaddition UV light Bicyclo[3.2.0]heptane
Tethered Styrene-Alkene Intramolecular [2+2] Photocycloaddition Visible light, Photocatalyst Bicyclo[2.1.1]hexane
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione Pd-catalyzed Intramolecular Coupling Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ 2-Styryl-substituted bicyclo[4.1.0]hept-3-ene

Theoretical and Computational Studies on Cis Bicyclo 4.1.0 Hept 3 Ene

Electronic Structure Analysis

Theoretical studies have provided a detailed picture of the electronic configuration of cis-bicyclo[4.1.0]hept-3-ene, focusing on ionization energies, the nature of its chemical bonds, and its frontier orbitals.

Ionization Potentials (Vertical and Adiabatic)

Modern DFT calculations have been employed to determine the vertical and adiabatic ionization potentials (IPs) of cis-bicyclo[4.1.0]hept-3-ene. The vertical IP corresponds to the energy required to remove an electron without any change in the molecular geometry, whereas the adiabatic IP accounts for the geometric relaxation of the resulting cation.

Explicit calculations using the B3LYP*-D3 method predict an adiabatic IP of 8.34 eV for the cis isomer. acs.orgresearchgate.net The calculated vertical ionization potentials are 8.63 eV (IPv1) and 9.75 eV (IPv2), which correspond to the removal of an electron from two different molecular orbitals. researchgate.net These theoretical values show reasonable agreement with experimental data obtained from gas-phase photoelectron spectroscopy (PES), which report values of 9.05 eV (IPv1) and 9.85 eV (IPv2). researchgate.net

The difference between the vertical and adiabatic IPs is known as the reorganization energy. For many cyclopropane (B1198618) derivatives, this energy can be unusually large (0.5–1.0 eV), indicating significant geometrical changes upon ionization. researchgate.net This large reorganization energy is linked to the high reactivity of such strained ring systems under oxidative conditions. acs.org

Table 1: Calculated and Experimental Ionization Potentials (eV) for cis-Bicyclo[4.1.0]hept-3-ene

Ionization Potential Type Calculated Value (eV) Experimental Value (eV)
Adiabatic (IPa) 8.34 researchgate.net -
Vertical (IPv1) 8.63 researchgate.net 9.05 researchgate.net
Vertical (IPv2) 9.75 researchgate.net 9.85 researchgate.net

Characterization of "Twist-Bent" σ-Bonds

The nature of the C-C bond at the fusion of the two rings in bicyclo[4.1.0]heptene systems is a subject of considerable interest. The trans isomer is characterized by a "twist-bent" σ-bond, a unique form of carbon-carbon bonding that contributes to its enhanced reactivity. researchgate.net

In contrast, theoretical and experimental results confirm that cis-bicyclo[4.1.0]hept-3-ene does not possess this feature. Instead, it has a more conventional "symmetrically bent" or "normal" ring-fusion bond. researchgate.net A key distinction arising from this structural difference lies in the nature of the Highest Occupied Molecular Orbital (HOMO). In the trans isomer, the HOMO is localized in the region of the "twist-bent" sigma bond. mzos.hr However, for cis-bicyclo[4.1.0]hept-3-ene and its derivatives, the HOMO is the π orbital of the six-membered ring. mzos.hrresearchgate.net This difference in the HOMO character is a primary determinant of the distinct reactivity profiles of the two isomers.

Frontier Molecular Orbital Theory Applications and SOMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic transitions of cis-bicyclo[4.1.0]hept-3-ene. As established by PES and DFT calculations, the HOMO of the neutral cis isomer is the π-bond of the cyclohexene (B86901) ring. mzos.hrresearchgate.net

Upon ionization, however, significant electronic and geometric reorganization occurs. Analysis of the resulting cation reveals that the Singly Occupied Molecular Orbital (SOMO) is associated with the ring-fusion bond. researchgate.netnih.gov This indicates that while the initial (vertical) ionization event removes an electron from the π-system, the relaxed cationic state (corresponding to the adiabatic IP) features the unpaired electron in an orbital derived from the σ-bond of the cyclopropane ring. researchgate.net This orbital transformation underscores the large reorganization energies observed in the molecule and provides insight into its behavior in electron-transfer reactions. researchgate.net

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in mapping the potential energy surfaces for various reactions involving bicyclic cyclopropane systems, including rearrangements and catalytic transformations.

Energetics and Transition States of Rearrangement Reactions

DFT studies on the isomerization of bicyclic cyclopropanes, such as derivatives of the closely related bicyclo[3.1.0]hexane system, provide a model for the rearrangement of cis-bicyclo[4.1.0]hept-3-ene to monocyclic derivatives. nih.gov These reactions typically proceed through several key steps.

Catalytic Pathways and Activation Barriers

The rearrangement of bicyclic cyclopropanes is often facilitated by transition metal catalysts, with platinum salts like Zeise's salt being particularly effective. nih.gov DFT studies have investigated the catalytic activity of both monomeric and dimeric forms of these catalysts. acs.orgnih.gov

These computational investigations reveal that the reaction proceeds more favorably under the catalysis of the dimeric form of the catalyst. acs.orgnih.gov The calculated global activation barrier for the rearrangement of a bicyclo[3.1.0]hexane derivative using a dimeric platinum catalyst was found to be in the range of 19–25 kcal/mol, which is consistent with reactions that can occur at room temperature. acs.orgnih.gov In contrast, a pathway involving a monomeric form of the catalyst was calculated to have a higher global activation barrier of 26.09 kcal/mol. acs.orgnih.gov These findings highlight how computational chemistry can predict the most efficient catalytic system by comparing the activation barriers of different potential pathways.

Photochemical Reaction Mechanisms and Excited States

The photochemistry of cis-Bicyclo[4.1.0]hept-3-ene and its derivatives has been the subject of theoretical and experimental investigations, revealing complex reaction pathways governed by the interplay of its strained cyclopropane ring and the carbon-carbon double bond.

Upon direct photolysis, the initial electronic excitation in molecules like cis-Bicyclo[4.1.0]hept-3-ene is primarily associated with the π-system of the double bond. ibm.com However, the subsequent chemical transformations predominantly involve the highly strained cyclopropane ring. ibm.com This observation suggests an efficient internal transfer of electronic energy from the initially excited chromophore to the reactive cyclopropyl (B3062369) group. ibm.com

Theoretical studies on the closely related bicyclo[4.1.0]hept-2-ene using ab initio multiconfigurational methods (CASSCF/MP2) have provided detailed insights into the photochemical reaction mechanisms. researchgate.net These calculations mapped the ground state (S₀) and various excited states (S₁, T₁, and T₂). The direct photolysis is proposed to initiate a barrierless cleavage of a cyclopropane bond, leading to the formation of singlet excited diradical intermediates. researchgate.net These intermediates can then decay efficiently to the ground-state surface through conical intersections, leading to the formation of various products. researchgate.net The calculated reaction pathways suggest that the process is a radiationless relaxation route from S₁ to S₀, without significant involvement of triplet states, which aligns with experimental observations where the product distribution is unaffected by the addition of a triplet sensitizer (B1316253) like naphthalene. researchgate.net

The nature of the highest occupied molecular orbital (HOMO) is crucial in determining the initial step of photo-induced reactions. Photoelectron spectroscopy combined with molecular orbital calculations has shown that for cis-bicyclo[4.1.0]hept-3-ene, the HOMO is primarily localized in the region of the π-bond of the six-membered ring. mzos.hr This contrasts with the trans isomer, where the HOMO is localized in the "twist" bent sigma bond of the cyclopropane ring. mzos.hr

In photochemical reactions involving electron transfer, the radical cation of cis-bicyclo[4.1.0]heptane derivatives is a key intermediate. Studies on (+)-2-carene, which possesses a cis-bicyclo[4.1.0]hept-2-ene framework, have shown that its radical cation, generated by photoinduced single electron transfer, undergoes cleavage of the three-membered ring. cdnsciencepub.com This cleavage specifically occurs at the C1-C7 bond, forming a tertiary carbocation and an allylic radical, which then leads to the final products. cdnsciencepub.com

Conformational Analysis and Strain Theory

The geometry and stability of cis-Bicyclo[4.1.0]hept-3-ene are significantly influenced by the inherent strain within its bicyclic structure, a consequence of fusing a cyclopropane ring with a six-membered ring.

Ring Conformation and Torsional Strain in Bicyclic Systems

The parent saturated system, cis-bicyclo[4.1.0]heptane (also known as norcarane), preferentially adopts a "boat" conformation for the six-membered ring. quora.comechemi.com A "chair" conformation would introduce excessive torsional strain on the carbon-carbon bonds. quora.comechemi.com The presence of the three-membered ring locks the fused carbons, preventing the conformational flexibility typically seen in cyclohexane (B81311) and its derivatives. This rigidity imposes significant strain on the molecule. Computational models using Density Functional Theory (DFT) have estimated the strain energy in related bicyclo[4.1.0]heptane systems to be in the range of 25–30 kcal/mol, largely due to eclipsing interactions. The introduction of a double bond in cis-bicyclo[4.1.0]hept-3-ene further influences the conformation of the six-membered ring, forcing a half-chair or sofa-like geometry to accommodate the planar C=C bond.

Comparative Stability of cis and trans Isomers in Bicyclo[4.1.0]heptane Systems

In the bicyclo[4.1.0]heptane system, the cis isomer is notably more stable than its trans counterpart. ibm.comquora.comechemi.com This is contrary to what is typically observed in acyclic systems, where trans isomers are generally favored due to reduced steric hindrance. quora.com The enhanced stability of the cis isomer is attributed to a reduction in ring strain. quora.com The cis configuration allows the bicyclic system to adopt a conformation that better accommodates the inherent strain of the fused cyclopropane ring. quora.com In the trans isomer, the geometry imposes greater ring and torsional stresses, resulting in a higher energy and less stable molecule. quora.com

Computational studies have provided quantitative data on the energetic differences between the isomers of bicyclo[4.1.0]hept-3-ene. The adiabatic ionization potential (IP), which is the energy required to remove an electron from the molecule, is a key indicator of stability, particularly under oxidative conditions. For cis-bicyclo[4.1.0]hept-3-ene, the calculated adiabatic IP is 8.34 eV, which is significantly higher than the 7.92 eV calculated for the trans isomer. acs.orgresearchgate.net This suggests that the cis isomer is more stable and less reactive towards oxidation. acs.orgresearchgate.net

Calculated Adiabatic Ionization Potentials

IsomerAdiabatic Ionization Potential (eV)Reference
cis-Bicyclo[4.1.0]hept-3-ene8.34 acs.org, researchgate.net
trans-Bicyclo[4.1.0]hept-3-ene7.92 acs.org, researchgate.net

The heat of formation for cis-bicyclo[4.1.0]heptane in the gaseous state has been determined to be 0.4 ± 1.0 kcal/mol. researchgate.net This value can be used to estimate the strain energy of the molecule by comparing it to a theoretical strain-free reference.

Thermochemical Data for cis-Bicyclo[4.1.0]heptane

PropertyValue (kcal/mol)StateReference
Heat of Formation (ΔHf°)0.4 ± 1.0Gas researchgate.net

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cis-Bicyclo(4.1.0)hept-3-ene and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom, while advanced NMR experiments are essential for unambiguous stereochemical and conformational assignments.

Detailed analysis of ¹H NMR spectra, including chemical shifts and spin-spin coupling constants, allows for the determination of the relative orientation of protons within the bicyclic framework. For instance, the coupling patterns between the bridgehead protons and adjacent protons are indicative of the cis-fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings. In more complex derivatives, advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond correlations and definitively assign proton and carbon signals. nih.govacs.org

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is a powerful tool for determining through-space proximity of protons, which is crucial for confirming stereochemistry. For example, in derivatives of bicyclo[4.1.0]heptane, strong cross-peaks in a NOESY spectrum can confirm the cis relationship between specific protons and the cyclopropane ring. nih.govacs.org Conformational analysis of the flexible six-membered ring can also be aided by NMR data, as the observed chemical shifts and coupling constants are a weighted average of the contributing conformations. thieme-connect.deresearchgate.net By comparing experimental data with theoretical calculations for different possible conformations, the predominant shape of the molecule in solution can be inferred. rsc.org

Below is a table summarizing typical NMR data for substituted bicyclo[4.1.0]hept-3-ene derivatives, illustrating the type of information that can be obtained.

Technique Parameter Information Gained
¹H NMRChemical Shift (δ)Electronic environment of protons
Coupling Constant (J)Dihedral angles, proton connectivity
¹³C NMRChemical Shift (δ)Electronic environment of carbons
COSYCross-peaks¹H-¹H spin-spin coupling networks
HSQCCross-peaksDirect ¹H-¹³C one-bond correlations
HMBCCross-peaksLong-range ¹H-¹³C correlations (2-3 bonds)
NOESYCross-peaksThrough-space proximity of protons, stereochemistry

Photoelectron Spectroscopy in Electronic Structure Studies

Photoelectron Spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the ionization potentials required to remove electrons from different molecular orbitals. researchgate.net Studies on this compound and its isomer, trans-Bicyclo(4.1.0)hept-3-ene, have utilized PES to probe the nature of their highest occupied molecular orbitals (HOMOs). acs.org

The electronic structure is of particular interest due to the interaction between the π-system of the double bond and the σ-orbitals of the strained cyclopropane ring. The PES spectrum reveals distinct ionization bands corresponding to the π(C=C) orbital and the Walsh orbitals of the cyclopropane ring. The relative energies of these orbitals influence the molecule's reactivity, particularly in reactions involving electrophiles or oxidation. acs.org

Recent theoretical studies, calibrated against experimental PES data, have explored the vertical and adiabatic ionization potentials of this compound. The adiabatic ionization potential corresponds to the energy difference between the neutral molecule and the resulting cation, both in their equilibrium geometries, while the vertical ionization potential corresponds to the energy for electron removal without a change in the molecular geometry. The difference between these values, known as the reorganization energy, can be significant for strained molecules. researchgate.netacs.orgscispace.com Density Functional Theory (DFT) calculations have predicted an adiabatic ionization potential of 8.34 eV for the cis isomer. researchgate.netacs.orgscispace.com

The following table presents calculated ionization potential data for this compound.

Compound Adiabatic IP (eV) Vertical IP (eV) Experimental IP (eV)
This compound8.348.639.05 (IP₁), 9.85 (IP₂)

Data sourced from theoretical calculations (B3LYP-D3) and experimental photoelectron spectroscopy.* researchgate.net

Infrared Spectroscopy for Monitoring Reaction Progress

Infrared (IR) spectroscopy is a valuable and straightforward technique for monitoring the progress of chemical reactions involving this compound. This method relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies. By tracking the appearance or disappearance of characteristic absorption bands, one can follow the conversion of reactants to products.

The IR spectrum of this compound is characterized by specific vibrational modes. The C-H stretching vibrations of the hydrogens attached to the double bond typically appear at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.com The C=C double bond itself gives rise to a stretching absorption in the region of 1630-1660 cm⁻¹. spectroscopyonline.com The presence of the cyclopropane ring is indicated by C-H stretching vibrations around 3000-3100 cm⁻¹ and other characteristic ring deformations at lower frequencies.

When this compound undergoes a reaction that consumes the double bond, such as hydrogenation, halogenation, or epoxidation, the IR spectrum will show a corresponding change. For instance, in a hydrogenation reaction, the C=C stretching peak around 1650 cm⁻¹ and the vinylic =C-H stretching peak above 3000 cm⁻¹ would disappear, while new peaks corresponding to saturated C-H stretches would appear below 3000 cm⁻¹. This allows for real-time or quasi-real-time monitoring of the reaction's advancement toward completion.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alkene C-HStretch3000 - 3100
Alkene C=CStretch1630 - 1660
Alkane C-HStretch2850 - 3000
Cyclopropane C-HStretch~3050

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of products formed in reactions involving this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 0.001 atomic mass units). chemrxiv.org

This high precision allows for the determination of the elemental composition of the parent molecule and its fragments. For a given measured mass, HRMS can distinguish between different possible molecular formulas, which is essential for confirming the identity of a newly synthesized compound or an unknown reaction product. chemrxiv.org For example, if a reaction is expected to yield a product with the formula C₇H₁₀O, HRMS can confirm this by matching the experimentally measured accurate mass to the calculated exact mass for that formula.

In addition to determining the molecular formula, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The way in which the molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. The fragmentation of the bicyclic system can be complex, but it provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. srce.hr

Role of Cis Bicyclo 4.1.0 Hept 3 Ene Derivatives in Advanced Organic Synthesis

Precursors to Complex Polycyclic Architectures

Derivatives of cis-bicyclo[4.1.0]hept-3-ene serve as key precursors for the synthesis of intricate polycyclic systems. The inherent ring strain of the bicyclo[4.1.0]heptane skeleton can be harnessed to drive reactions that lead to the formation of new rings and complex carbocyclic frameworks.

One notable application is in palladium-catalyzed intramolecular coupling and cyclization reactions. For instance, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by a palladium complex, yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.orgdoi.org This process occurs with high regio- and stereoselectivity, demonstrating the utility of this scaffold in constructing highly functionalized bicyclic molecules which can be used for further synthetic transformations. doi.org The reaction proceeds through a proposed η¹-allylpalladium intermediate, which then undergoes reductive elimination to form the bicyclic product. acs.org

Furthermore, the reactivity of the double bond and the cyclopropane (B1198618) ring in cis-bicyclo[4.1.0]hept-3-ene derivatives allows for a range of cycloaddition and rearrangement reactions. These transformations can lead to the formation of diverse polycyclic architectures, including those with bridged and fused ring systems. The specific reaction pathways and resulting products are often influenced by the nature of the substituents on the bicyclic core and the reaction conditions employed.

Recent studies have also explored the synthesis of silicon-containing analogues, such as tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene, by reducing 1,1,2,2-tetrachlorocyclohexasilane. researchgate.net This highlights the adaptability of the bicyclo[4.1.0]heptane framework in creating novel inorganic polycyclic structures.

Intermediates in Natural Product Synthesis

The strategic use of cis-bicyclo[4.1.0]hept-3-ene derivatives as intermediates has proven instrumental in the total synthesis of several natural products. The bicyclic system provides a rigid template that allows for precise control over the stereochemical outcomes of subsequent reactions, a critical aspect in the synthesis of complex, biologically active molecules.

A prominent example is the use of (+)-3-carene, a naturally occurring monoterpene containing the bicyclo[4.1.0]heptane core, in the synthesis of (+)-ingenol. thegoodscentscompany.com This complex diterpenoid possesses a challenging bridged polycyclic structure. The synthesis starting from (+)-3-carene leverages the inherent stereochemistry of the starting material to establish key chiral centers in the target molecule.

The utility of these intermediates extends to palladium-catalyzed 1,4-additions of nucleophiles to 1,3-dienes, which have been successfully applied in natural product synthesis. acs.org These reactions, proceeding through (π-allyl)palladium intermediates, are characterized by their high regio- and stereoselectivity. doi.org This methodology allows for the controlled introduction of functional groups, paving the way for the construction of the carbon skeletons of various natural products.

The table below provides examples of natural products and related complex molecules whose syntheses have involved intermediates based on the bicyclo[4.1.0]heptane framework.

Natural Product/Complex MoleculeStarting Material/IntermediateKey Transformation(s)
(+)-Ingenol(+)-3-CareneMulti-step synthesis leveraging inherent stereochemistry
Substituted Bicyclo[4.1.0]heptenes3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromidesPalladium-catalyzed intramolecular coupling-cyclization

Building Blocks for Carbocyclic Nucleoside Analogues

A significant application of cis-bicyclo[4.1.0]hept-3-ene derivatives is in the synthesis of carbocyclic nucleoside analogues. These compounds, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, are of great interest in medicinal chemistry due to their potential antiviral and antitumor activities and enhanced metabolic stability. researchgate.net

The synthesis of these analogues often commences from 1,4-cyclohexanedione. researchgate.netvulcanchem.com A key strategy involves the construction of a functionalized bicyclo[4.1.0]heptane scaffold, which serves as a novel pseudosugar pattern. researchgate.net This approach has led to the successful synthesis of a variety of carbocyclic nucleosides incorporating different nucleobases. researchgate.netacs.org

For example, a stereoselective synthesis of enantiomerically pure six-membered carbocyclic nucleoside analogues with a fused cyclopropyl (B3062369) ring has been developed. acs.org This synthesis relies on a highly regio- and stereoselective modular construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. acs.org Key steps in this asymmetric synthesis include highly diastereoselective allylic oxidation and hydroboration reactions. acs.org The resulting nucleoside analogues have been evaluated for their antiviral properties. acs.org

The synthesis of a cytosine carbocyclic analogue built on a bicyclo[4.1.0]heptane scaffold has also been reported. tdx.cat The introduction of the cytosine base was achieved through a stepwise construction from an ammonium (B1175870) chloride derivative. tdx.cat

The following table summarizes selected carbocyclic nucleoside analogues synthesized using the bicyclo[4.1.0]heptane scaffold.

Nucleoside Analogue TypeKey IntermediateSynthetic Approach
Bicyclo[4.1.0]heptane-based nucleosidesFunctionalized bicyclo[4.1.0]heptyl azideAsymmetric synthesis via diastereoselective allylic oxidation and hydroboration
Cytosine carbocyclic analogueBicyclo[4.1.0]heptane ammonium chloride derivativeStepwise construction of the nucleobase
Neplanocin F and Abacavir analoguesBicyclo[4.1.0]heptane scaffoldAsymmetric synthesis from 1,4-cyclohexanedione

Functionalized Bicyclic Systems in Chemical Research

Functionalized derivatives of cis-bicyclo[4.1.0]hept-3-ene are subjects of significant interest in fundamental chemical research, particularly in the study of bonding, reactivity, and reaction mechanisms. The unique electronic structure of these strained systems provides a platform for investigating concepts such as bent bonds and the influence of geometry on molecular properties.

Photoelectron spectroscopy studies, combined with computational methods like ab initio molecular orbital (MO) and density functional theory (DFT), have been employed to probe the nature of the highest occupied molecular orbitals (HOMOs) in both cis- and trans-bicyclo[4.1.0]hept-3-ene and their derivatives. researchgate.net These studies have revealed that for the cis isomers, the HOMO is the π orbital of the six-membered ring. researchgate.net In contrast, for the trans isomers, the HOMO is the 'twist' bent σ bond at the ring fusion. researchgate.net

The reactivity of these systems under oxidative conditions has also been a focus of research. The difference in the ionization potentials of the cis and trans isomers helps to explain the higher reactivity of the trans compound under oxidative conditions. nih.gov DFT calculations have shown a significantly lower adiabatic ionization potential for the trans isomer compared to the cis isomer. nih.gov

Furthermore, the solvolysis reactions of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane isotopologues have been studied to understand the rearrangement pathways involving non-classical bicyclobutenium ions. scholaris.ca These investigations provide insights into the degenerate rearrangements of the cationic intermediates formed during the reaction. scholaris.ca

The table below highlights key research findings related to functionalized bicyclic systems derived from cis-bicyclo[4.1.0]hept-3-ene.

Research AreaKey Findings
Electronic StructureThe HOMO of cis-bicyclo[4.1.0]hept-3-ene is the π orbital, while for the trans isomer it is the 'twist' bent σ bond. researchgate.net
ReactivityThe trans isomer exhibits higher reactivity under oxidative conditions due to a lower adiabatic ionization potential. nih.gov
Reaction MechanismsSolvolysis reactions proceed through non-classical bicyclobutenium ion intermediates that undergo degenerate rearrangements. scholaris.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.